molecular formula C12H22N2O2 B1289125 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane CAS No. 185693-07-6

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane

Cat. No.: B1289125
CAS No.: 185693-07-6
M. Wt: 226.32 g/mol
InChI Key: QJTCVIHNVLALCL-UHFFFAOYSA-N
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Description

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyrrolidine ring, which is further connected to a cyclopropane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane typically involves the protection of the amino group with a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd/C

    Substitution: Boc2O, triethylamine

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

    1-(Cbz-amino)-(pyrrolidin-3-YL)-cyclopropane: Features a carbobenzyloxy (Cbz) protected amino group.

    1-(Fmoc-amino)-(pyrrolidin-3-YL)-cyclopropane: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness: 1-(Boc-amino)-(pyrrolidin-3-YL)-cyclopropane is unique due to the stability and ease of removal of the Boc group under mild acidic conditions. This makes it highly versatile and widely used in organic synthesis compared to other protecting groups .

Properties

IUPAC Name

tert-butyl N-(1-pyrrolidin-3-ylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12(5-6-12)9-4-7-13-8-9/h9,13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTCVIHNVLALCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622429
Record name tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185693-07-6
Record name tert-Butyl [1-(pyrrolidin-3-yl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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